N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of benzofuran moieties. For instance, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides involves coupling reactions with benzylamines . Similarly, benzofuran derivatives with antiproliferative activity against cancer cells have been synthesized, indicating the potential for the compound to be synthesized using similar methods .
Molecular Structure Analysis
The molecular structure of propanamide derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was determined using X-ray diffraction, which revealed π-π interactions and hydrogen-bonding interactions forming a three-dimensional network . This suggests that the compound "N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide" could also exhibit interesting structural features that can be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of propanamide derivatives can be inferred from studies on similar compounds. For instance, the synthesis of N-monosubstituted propanamides involves the Schotten-Baumann reaction, which is a method for acylating amines . The reactivity of the benzofuran moiety in the compound of interest could be similar to that of other benzofuran derivatives, which have been shown to inhibit tubulin polymerization and tumor cell growth .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives can be studied using spectroscopic methods such as FTIR and NMR. For example, the FTIR spectroscopic study of N-monosubstituted propanamides helped establish the position of the N-H stretching band and provided insights into the conformational isomers of these compounds . The fluorescent properties of some propanamide derivatives, such as the coumarin-based fluorescent ATRP initiator, have also been characterized . These studies suggest that "N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide" may have distinct spectroscopic signatures and physical properties that can be similarly analyzed.
Scientific Research Applications
Antiproliferative and Anticancer Activity
Compounds related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide have been investigated for their antiproliferative and anticancer properties. For instance, cytotoxic neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq showed significant inhibition of cancer cell growth, suggesting potential for anticancer applications. These compounds induced apoptosis in cancer cells through activating the mitochondrial pathway, highlighting the importance of benzofuran derivatives in the development of new cancer therapies (Ma et al., 2017). Similarly, novel 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives demonstrated antiproliferative potential against various cancer cells, suggesting the role of benzofuran coupled nitrogen heterocycles in anticancer activity (Santoshkumar et al., 2016).
Synthesis and Chemical Transformations
Research has also focused on the synthesis and chemical transformations involving benzofuran derivatives. Direct cyanation of indoles and benzofurans employing N,N-dimethylformamide (DMF) as both reagent and solvent offers an alternative method for preparing aryl nitriles, showcasing the versatility of benzofuran compounds in synthetic chemistry (Ding & Jiao, 2011). Another study described the β-lithiations of carboxamides leading to β-substituted-α,β-unsaturated amides, further illustrating the chemical utility of such structures (Katritzky et al., 1993).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially as antimicrobial agents . Therefore, there is a need to collect the latest information in this promising area for future research .
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-5-13(6-9-15)7-10-18(24)23-11-14-12-25-17-4-2-1-3-16(14)17/h1-6,8-9,14H,7,10-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANVUIPNVODFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
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